REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:10]C)[CH:9]=1)[CH:5]=O.Cl.NO.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[N:28]1C(C)=CC(C)=CC=1C.[Li+].[I-]>N1C=CC=CC=1.CCO.C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[C:5]#[N:28] |f:1.2,5.6|
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Name
|
|
Quantity
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4.02 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=O)C=C(C1)OC
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Name
|
|
Quantity
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6.5 g
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Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
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|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
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5.1 mL
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Type
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reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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9.07 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
|
CUSTOM
|
Details
|
the remaining materials were partitioned between 1:1 EtOAc/hexanes (150 mL) and H2O (75 mL)
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Type
|
WASH
|
Details
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The organic layer was washed with brine (60 mL)
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Type
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CUSTOM
|
Details
|
the solvents were evaporated
|
Type
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DISSOLUTION
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Details
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The remaining oil was dissolved in anhydrous dioxane (50 mL)
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Type
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TEMPERATURE
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Details
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cooled to RT
|
Type
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WASH
|
Details
|
the organic layer was washed with H2O (2×50 mL), 5% aqueous HCl solution (30 mL), brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
CUSTOM
|
Details
|
to provide a white solid
|
Type
|
CUSTOM
|
Details
|
This solid was placed in a 150 mL flask
|
Type
|
CUSTOM
|
Details
|
that was flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 180° C. for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O (400 mL) and EtOAc (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2:1 EtOAc/hexanes (3×125 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O (100 mL), 10% aqueous HCl solution (2×50 mL), brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the resulting solid was purified by flash chromatography on silica gel (10% to 40% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=C(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |